molecular formula C17H14O7 B1226355 Demethoxysudachitin CAS No. 4323-80-2

Demethoxysudachitin

Cat. No.: B1226355
CAS No.: 4323-80-2
M. Wt: 330.29 g/mol
InChI Key: SYGUVOLSUJYPPS-UHFFFAOYSA-N
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Description

Demethoxysudachitin (5,7,4’-trihydroxy-6,8-dimethoxyflavone) is a polymethoxyflavone (PMF) derived from natural sources such as Citrus sudachi peels, Cistus laurifolius, and sunflower (Helianthus annuus) leaves . Its structure features hydroxyl groups at positions 5, 7, and 4’, with methoxy substituents at positions 6 and 8 (Figure 1). This compound exhibits notable biological activities, including antimicrobial effects against Helicobacter pylori and antiproliferative properties in human keratinocytes (HaCaT cells) .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-3-5-9(18)6-4-8)24-15(12)17(23-2)14(16)21/h3-7,18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGUVOLSUJYPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195801
Record name Demethoxysudachitin
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Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Demethoxysudachitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4323-80-2
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxy-4H-1-benzopyran-4-one
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Record name Demethoxysudachitin
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Record name Demethoxysudachitin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Demethoxysudachitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

277 - 279 °C
Record name Demethoxysudachitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Bromination of Flavanones

Flavanones are treated with bromine (Br₂) in acetic acid under controlled conditions. The reaction typically proceeds at room temperature for 24 hours, yielding 3-bromo-flavanones. For example, 3-bromo-naringenin serves as a precursor for this compound. The bromination step achieves regioselectivity, ensuring substitution occurs exclusively at the C-3 position.

Methoxylation and Demethylation

The brominated intermediate undergoes methoxylation using sodium methoxide (NaOMe) in methanol. This step replaces the bromine atom with a methoxy group, forming 3-methoxyflavones. Subsequent demethylation using hydrobromic acid (HBr) selectively removes specific methoxy groups to yield this compound. For instance, 3'-demethoxysudachitin is synthesized by demethylating the 3'-methoxy group of sudachitin.

Table 1: Key Parameters for Bromination-Methoxylation

ParameterConditionYield (%)Source
Bromination time24 hours85–90
Methoxylation reagentNaOMe in methanol75–80
Demethylation agent48% HBr in acetic acid60–65

This method enables scalable production but requires careful control of reaction conditions to prevent over-demethylation.

Microwave-Assisted Extraction from Citrus Peels

Natural sources, particularly Citrus sudachi peels, provide an alternative route for obtaining this compound. Microwave-assisted extraction (MAE) enhances efficiency compared to conventional thermal methods.

Solvent Selection and Optimization

Methanol emerges as the optimal solvent for extracting polymethoxyflavones due to its polarity and ability to penetrate plant matrices. A 75% ethanol solution has also shown efficacy, though with slightly lower yields.

Microwave Irradiation Conditions

Dried C. sudachi peels are irradiated in methanol at 100–150°C for 10–30 minutes. Microwave irradiation disrupts cell walls, releasing bound flavones. Post-irradiation, the mixture is filtered, and the methanol phase is concentrated under reduced pressure.

Table 2: MAE Parameters for C. sudachi Peels

ParameterConditionYield (%)Source
SolventMethanol12–15
Temperature120°C18–20
Irradiation time20 minutes15–18

This method reduces extraction time from hours to minutes and minimizes solvent use.

Hydrolysis of Sudachitin to this compound

This compound can be derived from sudachitin via selective demethylation. Acidic hydrolysis with HBr or HCl in dioxane selectively removes methoxy groups at specific positions.

Reaction Conditions

Sudachitin is refluxed with 48% HBr in acetic acid (1:1 v/v) for 4–6 hours. The reaction mixture is then neutralized with sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate.

Table 3: Hydrolysis of Sudachitin

ParameterConditionYield (%)Source
Acid concentration48% HBr55–60
Reaction time5 hours58
Temperature100°C60–65

This method preserves the flavone backbone while enabling precise demethylation.

Chromatographic Purification

Post-synthesis or extraction, this compound requires purification to remove impurities such as sudachitin and glycosides.

Column Chromatography

Silica gel chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1) effectively separates this compound from related compounds. Fractions are analyzed via thin-layer chromatography (TLC), and pure this compound elutes at Rf = 0.35.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC with a C18 column and acetonitrile-water mobile phase (65:35) achieves >98% purity. Detection at 330 nm ensures accurate quantification.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsYield (%)
Bromination-methoxylationScalable, high regioselectivityMulti-step, toxic reagents60–65
MAEEco-friendly, rapidDependent on plant availability12–20
HydrolysisSelective demethylationRequires pure sudachitin input55–60

Chemical Reactions Analysis

Demethoxysudachitin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Demethoxysudachitin, a compound derived from citrus fruits, has garnered attention in scientific research due to its potential applications in various fields, particularly in health and medicine. This article explores the diverse applications of this compound, supported by case studies and data from authoritative sources.

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response. In vitro studies have shown that this compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in human cell lines .

Case Study:
A study conducted on human keratinocytes revealed that this compound reduced inflammation induced by propionibacterium acnes, a common contributor to acne. The treatment led to decreased levels of inflammatory markers, suggesting its potential as an anti-acne agent .

Antioxidant Activity

The antioxidant properties of this compound have been well-documented. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (μM)Mechanism of Action
This compound60Free radical scavenging
Quercetin55Free radical scavenging
Luteolin80Free radical scavenging

Vasorelaxant Effects

Recent studies have highlighted the vasorelaxant effects of this compound, indicating its potential role in cardiovascular health. It has been shown to induce endothelium-independent relaxation of vascular smooth muscle, which could be beneficial for managing hypertension .

Case Study:
In an animal model, administration of this compound resulted in significant vasodilation, suggesting its utility in treating conditions associated with vascular dysfunction .

Potential Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties by inhibiting tumor growth and metastasis. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis presents a promising avenue for cancer therapy.

Data Table: Anticancer Activity Studies

Study ReferenceCancer TypeObserved Effect
MelanomaInhibition of angiogenesis
Breast CancerInduction of apoptosis

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In vitro studies showed that treatment with this compound protected neuronal cells from oxidative damage induced by amyloid-beta peptides, a hallmark of Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Sources

Demethoxysudachitin is closely related to other PMFs, particularly sudachitin and nobiletin, with variations in methoxy group positioning and hydroxylation (Table 1).

Table 1: Structural and Source Comparison

Compound Structure Key Sources
This compound 5,7,4’-trihydroxy-6,8-dimethoxyflavone Citrus sudachi, sunflower leaves
Sudachitin 5,7,4’-trihydroxy-6,8,3’-trimethoxyflavone Citrus sudachi peels
Nobiletin 5,6,7,8,3’,4’-hexamethoxyflavone Citrus depressa peels
Antimicrobial Activity Against H. pylori

Both this compound and sudachitin demonstrate potent antimicrobial activity against H. pylori, a pathogen linked to peptic ulcers and gastric cancer. Studies show their efficacy in chloroform extracts of Cistus laurifolius and Citrus peels, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics . However, sudachitin exhibits broader antimicrobial spectra, including activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antimicrobial and Antiproliferative Activities

Compound Anti-H. pylori Activity Antiproliferative Activity (HaCaT cells) Apoptosis Induction Autophagy Induction
This compound +++ Moderate (100 μM) No No
Sudachitin +++ Strong (30–100 μM) Yes No
Nobiletin Not reported Strong (30–100 μM) No Yes
Mechanisms in Keratinocyte Responses
  • Apoptosis : Sudachitin induces apoptosis in HaCaT cells via PARP cleavage and annexin V/PI staining, whereas this compound lacks this activity even at 100 μM .
  • Autophagy: Nobiletin uniquely triggers autophagy by upregulating LC3-II conversion, a response absent in both this compound and sudachitin .
Antioxidant and Anticancer Potential

Pharmacological and Industrial Relevance

  • Antimicrobial Applications : this compound and sudachitin are proposed as adjuvants for H. pylori eradication therapies .
  • Cancer Research: Sudachitin’s apoptosis induction and nobiletin’s autophagy modulation highlight structure-dependent mechanisms for drug development .
  • Natural Sources : Sunflower leaves provide an alternative source of this compound, expanding its accessibility beyond citrus .

Biological Activity

Demethoxysudachitin, a polymethoxyflavone derived from citrus fruits, particularly from the peel of Citrus sudachi, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its effects on apoptosis, anti-inflammatory properties, and potential applications in treating various health conditions.

Chemical Structure and Properties

This compound is chemically characterized as 5,7,4'-trihydroxy-6,8-dimethoxyflavone, with the molecular formula C17H14O7C_{17}H_{14}O_7 . Its structure is pivotal in determining its biological activity, particularly its interaction with cellular pathways.

1. Induction of Apoptosis

Recent studies have highlighted the ability of this compound to induce apoptosis selectively in human keratinocyte cells (HaCaT). In comparative analyses with other polymethoxyflavones like sudachitin and nobiletin, this compound exhibited distinct mechanisms. While sudachitin was shown to induce apoptosis effectively, this compound's role appears more nuanced, potentially involving different pathways or less potency in apoptosis induction .

2. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various experimental models. These effects are crucial for developing therapeutic agents targeting inflammatory diseases .

3. Antimicrobial Activity

The compound has shown potential against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. In vitro studies have indicated that this compound can inhibit the growth of H. pylori, suggesting its potential as a natural alternative to conventional antibiotic treatments .

4. Vasorelaxant Properties

Research indicates that this compound possesses vasorelaxant effects, which may contribute to cardiovascular health. It acts through endothelium-independent mechanisms, affecting vascular smooth muscle relaxation and potentially offering benefits in managing hypertension .

Data Summary

Biological Activity Effect Mechanism References
Induction of ApoptosisSelective apoptosis in HaCaT cellsActivation of apoptotic pathways
Anti-InflammatoryInhibition of cytokine productionReduction of oxidative stress
AntimicrobialInhibition of H. pylori growthDisruption of bacterial viability
VasorelaxantRelaxation of vascular smooth muscleEndothelium-independent mechanisms

Case Studies

  • Apoptosis Induction in Keratinocytes : A study demonstrated that this compound selectively induced apoptosis in HaCaT cells through ROS-mediated pathways, distinguishing it from other flavonoids that promote autophagy instead .
  • Anti-Helicobacter Pylori Activity : In vitro experiments showed that this compound could reduce the viability of clinical isolates of H. pylori, highlighting its potential as an adjunct treatment in managing gastric infections resistant to antibiotics .
  • Vasorelaxation Studies : In rat aorta models, this compound exhibited significant vasorelaxation effects when tested against phenylephrine-induced contractions, suggesting its utility in cardiovascular therapies .

Q & A

Q. 1.1. What methods are used to isolate and structurally characterize demethoxysudachitin from plant sources?

this compound is isolated via column chromatography (CC) and vacuum liquid chromatography (VLC) using solvents like hexane, ethyl acetate, and methanol in gradient elution . Structural identification relies on spectroscopic techniques:

  • ¹H and ¹³C NMR (400 MHz in DMSO) to identify methoxy groups (δ 3.75, 3.85), hydroxyl groups (δ 12.81), and aromatic protons (δ 7.88 and 6.94 for ring B) .
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .
  • Co-crystallization with diterpenes and subsequent separation via reversed-phase MPLC for purity validation .

Q. 1.2. What in vitro assays are commonly employed to evaluate this compound’s biological activity?

  • MTT assay : Used to measure cell proliferation inhibition in keratinocytes (e.g., HaCaT cells) and melanoma cells (e.g., B16 cells). Cells are treated with this compound (30–100 µM) for 24–48 hours, followed by formazan crystal quantification at 570 nm .
  • DMSO controls : Critical to account for solvent effects, as final DMSO concentrations ≤0.1% are non-cytotoxic .

Advanced Research Questions

Q. 2.1. How does this compound’s bioactivity compare to structurally related flavonoids like sudachitin and nobiletin?

While sudachitin induces apoptosis in HaCaT cells (via PARP cleavage and annexin V/PI staining), this compound shows no significant apoptotic activity at equivalent concentrations (100 µM) . Nobiletin, however, triggers autophagy (LC3-II conversion) but not apoptosis . This divergence highlights the role of methoxy group positioning in modulating biological pathways. Researchers must use immunoblotting (anti-PARP, anti-LC3 antibodies) and flow cytometry to differentiate these mechanisms .

Q. 2.2. How should researchers address contradictions in this compound’s reported bioactivity across studies?

  • Dose- and time-dependence : Ensure experiments test a range of concentrations (e.g., 10–100 µM) and durations (24–72 hours) to capture threshold effects .
  • Cell line specificity : Validate findings in multiple models (e.g., primary keratinocytes vs. immortalized HaCaT cells) .
  • Batch variability : Standardize compound purity using HPLC and NMR post-isolation to rule out contamination by co-eluting diterpenes .

Q. 2.3. What experimental designs are recommended to explore this compound’s mechanism of action?

  • Pathway-focused assays : Use phospho-kinase arrays or RNA-seq to identify signaling pathways (e.g., MAPK, PI3K/AKT) modulated by this compound.
  • Competitive binding studies : Employ surface plasmon resonance (SPR) to test interactions with apoptotic regulators (e.g., Bcl-2 family proteins) .
  • Synergy testing : Combine this compound with autophagy inhibitors (e.g., chloroquine) to assess crosstalk between cell death pathways .

Methodological Challenges

Q. 3.1. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Report exact chromatography conditions (e.g., solvent gradients, column packing material) and NMR acquisition parameters .
  • Data transparency : Include raw flow cytometry plots (annexin V/PI quadrants) and immunoblot densitometry values in supplementary materials .
  • Negative controls : Use sudachitin and nobiletin as comparators to contextualize this compound’s inactivity in specific assays .

Q. 3.2. What statistical approaches are appropriate for analyzing this compound’s dose-response data?

  • One-way ANOVA with Tukey’s test : For comparing multiple treatment groups (e.g., 30 µM vs. 100 µM vs. controls) .
  • EC50/IC50 calculations : Use nonlinear regression (e.g., GraphPad Prism) to quantify potency, ensuring ≥3 biological replicates .

Data Interpretation and Reporting

Q. 4.1. How should researchers present NMR and MS data for this compound in publications?

  • Tabulate spectral data : Include δ values (ppm), multiplicity, and coupling constants for all ¹H and ¹³C signals .
  • Deposit raw spectra : Share via repositories like Zenodo or institutional databases to enable cross-validation .

Q. 4.2. What ethical considerations apply when using cell lines in this compound studies?

  • Authentication : Confirm cell line identity via STR profiling (e.g., HaCaT cells from DKFZ) .
  • Mycoplasma testing : Report results in methods sections to ensure data validity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethoxysudachitin
Reactant of Route 2
Demethoxysudachitin

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